molecular formula C19H20N2O4S B5074133 N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Cat. No.: B5074133
M. Wt: 372.4 g/mol
InChI Key: YRCRIPSHHKXAFH-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a thiazolidinone ring

Properties

IUPAC Name

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14-13-26(24,25)21(18(14)22)17-10-6-9-16(11-17)19(23)20(2)12-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCRIPSHHKXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then reacted with 4-methyl-1,2-thiazolidine-3,5-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazolidinones.

Scientific Research Applications

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Similar structure but lacks the thiazolidinone ring.

    N-methylbenzamide: Similar structure but lacks the benzyl group and thiazolidinone ring.

Uniqueness

N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties.

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